molecular formula C25H36N6O7S2 B14219834 L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- CAS No. 570414-45-8

L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-

Cat. No.: B14219834
CAS No.: 570414-45-8
M. Wt: 596.7 g/mol
InChI Key: WWBPTRUSXLGJCE-OGVCVMLHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is a complex peptide compound composed of the amino acids L-threonine, L-methionine, glycine, L-tryptophan, and L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA.

Industrial Production Methods

Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, microbial fermentation can be used to produce individual amino acids like L-threonine and L-methionine, which are then chemically synthesized into the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing methionine and cysteine residues can be oxidized to form sulfoxides and sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Methionine sulfoxide, cysteine sulfone.

    Reduction: Free thiol groups from cysteine.

    Substitution: Alkylated or acylated peptide derivatives.

Scientific Research Applications

L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industrial: Used in the production of specialized enzymes and biocatalysts.

Mechanism of Action

The mechanism of action of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonine, L-methionylglycylglycyl-L-methionyl-L-asparaginyl-L-tryptophyl-L-arginyl-L-prolyl-L-isoleucyl-L-leucyl-L-threonyl-L-isoleucyl-L-isoleucyl-
  • L-threo-4-methylsulfonylphenylserine

Uniqueness

L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl- is unique due to its specific sequence and the presence of sulfur-containing amino acids, which can form disulfide bonds, adding to its structural stability and functional diversity.

This detailed article provides a comprehensive overview of L-Threonine, L-methionylglycyl-L-tryptophyl-L-cysteinyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

570414-45-8

Molecular Formula

C25H36N6O7S2

Molecular Weight

596.7 g/mol

IUPAC Name

(2S,3R)-2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C25H36N6O7S2/c1-13(32)21(25(37)38)31-24(36)19(12-39)30-23(35)18(9-14-10-27-17-6-4-3-5-15(14)17)29-20(33)11-28-22(34)16(26)7-8-40-2/h3-6,10,13,16,18-19,21,27,32,39H,7-9,11-12,26H2,1-2H3,(H,28,34)(H,29,33)(H,30,35)(H,31,36)(H,37,38)/t13-,16+,18+,19+,21+/m1/s1

InChI Key

WWBPTRUSXLGJCE-OGVCVMLHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)[C@H](CCSC)N)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)C(CCSC)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.